![molecular formula C20H19Cl2N3O3S2 B2873726 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 477568-50-6](/img/structure/B2873726.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound featuring a thiazole ring substituted with a dichlorophenyl group and a diethylsulfamoylbenzamide moiety. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the diethylsulfamoylbenzamide moiety can be synthesized separately and then coupled with the thiazole core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the diethylsulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Typical reagents include halogenating agents (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced diethylsulfamoyl derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This compound could be investigated for its potential biological activities in various assays.
Medicine: Given its structural complexity and biological relevance, this compound might be explored for its medicinal properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The exact mechanism of action of N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is not well-documented. thiazole derivatives generally exert their effects through interactions with biological targets such as enzymes, receptors, or DNA. The specific molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
N-(4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
N-(4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)-N-phenylamine
Uniqueness: N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide stands out due to its unique combination of a dichlorophenyl group and a diethylsulfamoylbenzamide moiety. This combination may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-3-25(4-2)30(27,28)15-8-5-13(6-9-15)19(26)24-20-23-18(12-29-20)16-10-7-14(21)11-17(16)22/h5-12H,3-4H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMLPIQHADTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
![6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2873644.png)
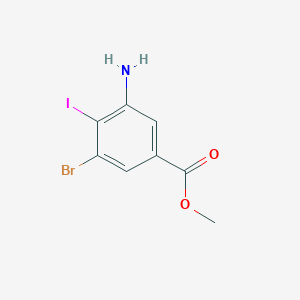
![1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2873648.png)
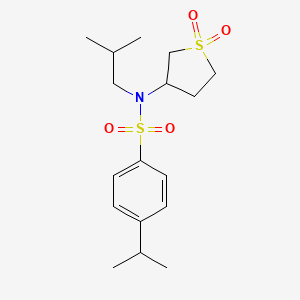

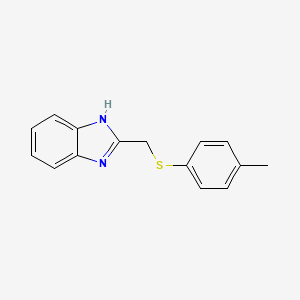
![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B2873662.png)
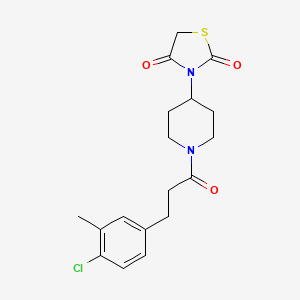
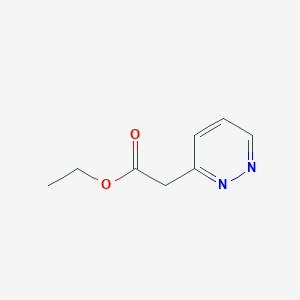
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
